4-fluoro-2-methyl-N-{[6-(trifluoromethyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl}benzene-1-sulfonamide
Description
This compound is a sulfonamide derivative featuring a fused [1,2,4]triazolo[4,3-a]pyridine core substituted with a trifluoromethyl group at position 6 and a methyl group at position 2. The benzene-sulfonamide moiety is further substituted with a fluorine atom at position 4 and a methyl group at position 2, contributing to its unique electronic and steric properties. Such structural attributes are critical for interactions with biological targets, particularly enzymes or receptors sensitive to fluorinated and sulfonamide-based inhibitors.
Properties
IUPAC Name |
4-fluoro-2-methyl-N-[[6-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16F4N4O2S/c1-9-6-11(16)3-4-12(9)26(24,25)20-7-14-22-21-13-5-2-10(8-23(13)14)15(17,18)19/h3-4,6,10,20H,2,5,7-8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LANTXECJNNHRJT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)F)S(=O)(=O)NCC2=NN=C3N2CC(CC3)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16F4N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
[1,2,4]Triazolo[1,5-a]pyrimidine Derivatives ()
Compounds 8a and 8b share a sulfonamide linkage and trifluoromethyl/fluoro substituents but differ in their heterocyclic cores. The [1,2,4]triazolo[1,5-a]pyrimidine system in 8a and 8b replaces the [1,2,4]triazolo[4,3-a]pyridine core of the target compound. This substitution alters ring conformation and electronic density, impacting binding to biological targets. For instance, 8a and 8b exhibit herbicidal activity against Amaranthus retroflexus (IC₅₀: 12–18 μM), attributed to their sulfonamide groups and electron-withdrawing substituents .
Thiazolo[3,2-a]pyrimidine and Imidazo[1,2-a]pyrimidine Systems ()
Compounds such as 4-fluoro-N-(4-{7-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-3-yl}phenyl)benzene-1-sulfonamide () and N-(4-{[4-(diethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)-4-methoxybenzene-1-sulfonamide () feature sulfur- or nitrogen-containing fused rings.
Substituent Effects on Activity
- Fluorine and Trifluoromethyl Groups : The fluorine atom at position 4 (target compound) enhances metabolic stability and membrane permeability, a feature shared with 8a and 8b . The trifluoromethyl group in the target compound and 8a/8b increases lipophilicity (logP ~3.5–4.0), favoring interactions with hydrophobic enzyme pockets.
- Methyl Groups : The methyl substituent at position 2 (target compound) may reduce steric hindrance compared to bulkier groups in analogs like N-[6-(6-chloro-5-((4-fluorophenyl)sulfonamido)pyridin-3-yl)benzo[d]thiazol-2-yl]acetamide (), which incorporates a benzothiazole ring and chloro substituent for enhanced π-π stacking .
Physicochemical and Pharmacokinetic Considerations
- Metabolic Stability : Fluorine substituents in all analogs mitigate oxidative metabolism, extending half-life in vivo.
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